REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].C(OC(=O)C)(=O)C.[N+:19]([O-])([OH:21])=[O:20].C(=O)(O)[O-].[Na+]>C(O)(=O)C>[N+:19]([C:7]1[NH:6][C:5]([C:3](=[O:4])[C:2]([Cl:1])([Cl:10])[Cl:11])=[CH:9][CH:8]=1)([O-:21])=[O:20] |f:3.4|
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Name
|
|
Quantity
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21.3 g
|
Type
|
reactant
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Smiles
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ClC(C(=O)C=1NC=CC1)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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The reaction medium was poured into ice
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Type
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EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
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CUSTOM
|
Details
|
the organic phase decanted off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica column
|
Type
|
WASH
|
Details
|
eluted with a mixture of dichloromethane and hexane (60-40)
|
Type
|
CUSTOM
|
Details
|
There were recovered 5.5 g (21%) of 5-nitro-2-trichloroacetylpyrrole in the form of a dark green oil and 11.2 g of 4-nitro-2-trichloroacetylpyrrole of melting point 160°-163° C.
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N1)C(C(Cl)(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |